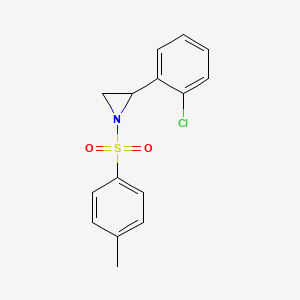![molecular formula C16H31N B15159815 Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-23-7](/img/structure/B15159815.png)
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is known for its structural motif, which is present in numerous natural alkaloids and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. Another approach is the modified Birch reduction using sodium in ethanol . Industrial production methods typically involve these catalytic hydrogenation processes due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Piperidine derivatives, including Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium for reduction, and various halogens for substitution reactions. Major products formed from these reactions often include substituted piperidines, spiropiperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
Piperidine derivatives are extensively used in scientific research due to their pharmacological properties. They are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. These compounds are used in chemistry for the synthesis of complex molecules, in biology for studying enzyme interactions, in medicine for developing therapeutic agents, and in industry for producing various chemicals .
Wirkmechanismus
The mechanism of action of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, cardiovascular system, and gastrointestinal tract. They exhibit properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing abilities. These effects are mediated through their interaction with enzymes, receptors, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine. While all these compounds share a nitrogen-containing heterocyclic structure, Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include substituted piperidines, spiropiperidines, and piperidinones .
Eigenschaften
CAS-Nummer |
685088-23-7 |
|---|---|
Molekularformel |
C16H31N |
Molekulargewicht |
237.42 g/mol |
IUPAC-Name |
1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16+/m0/s1 |
InChI-Schlüssel |
KCQJNLITNGPONJ-GOEBONIOSA-N |
Isomerische SMILES |
CC[C@@H]1C[C@@](CC(C1)(C)C)(C)N2CCCCC2 |
Kanonische SMILES |
CCC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


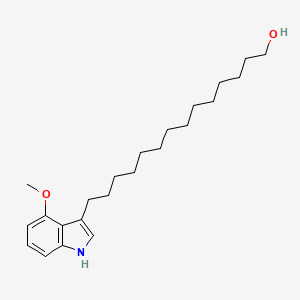
methanone](/img/structure/B15159740.png)
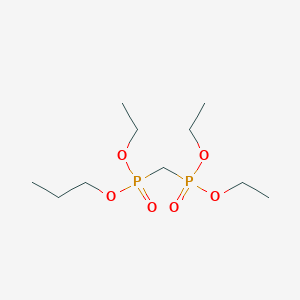
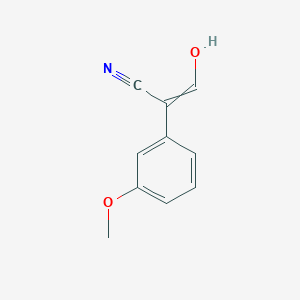
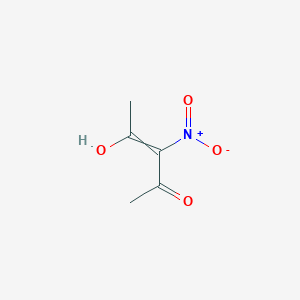
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
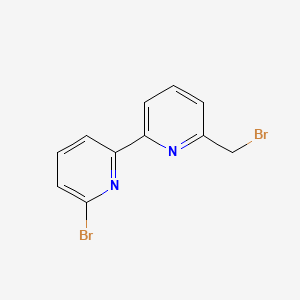
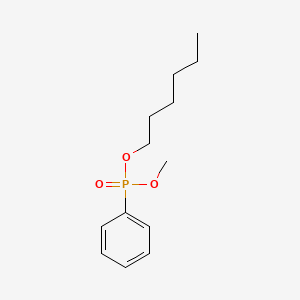
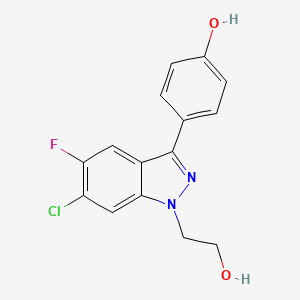
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
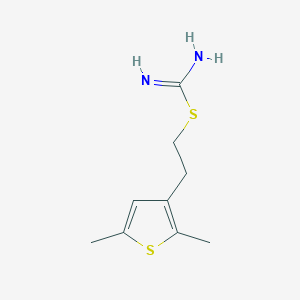

![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
